molecular formula C7H13NO3 B13811426 (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid CAS No. 226905-31-3

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13811426
CAS No.: 226905-31-3
M. Wt: 159.18 g/mol
InChI Key: HKGFWUMHFPBUDO-FSPLSTOPSA-N
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Description

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid (C7H13NO3) is a conformationally constrained, stereochemically defined analogue of the proteinogenic amino acid L-serine . Its high rigidity, resulting from the incorporation of the alpha-carbon into a six-membered cyclohexane ring, makes it a valuable building block in peptide science and medicinal chemistry research. This compound is part of a family of serine analogues (c6Ser) that have received considerable attention for introducing conformational constraints into peptide sequences, often to study receptor-ligand interactions or to enhance metabolic stability . Research indicates that enantiomerically pure forms of c6Ser, such as the (1R,2S)-stereoisomer, have been successfully incorporated into Leu-enkephalin analogues, resulting in potent agonists for δ-opioid receptors that demonstrated significantly higher potency than the native peptide . The synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, including the (1S,2S)-enantiomer, has been achieved to provide researchers with precise tools for structure-activity relationship (SAR) studies and the development of novel bioactive compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

226905-31-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m0/s1

InChI Key

HKGFWUMHFPBUDO-FSPLSTOPSA-N

Isomeric SMILES

C1CC[C@]([C@H](C1)O)(C(=O)O)N

Canonical SMILES

C1CCC(C(C1)O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition-Based Synthesis

A prominent synthetic route employs the Diels–Alder reaction between Danishefsky’s diene and methyl 2-acetamidoacrylate to generate cycloadduct intermediates. These intermediates undergo selective functional group transformations, including hydrogenation and hydrolysis, to yield the target amino acid stereoisomers.

  • The cycloadducts formed exhibit endo-selectivity, favoring the 1,2-adduct over the 1,3-adduct in a 90:10 ratio.
  • Subsequent hydrogenolysis with Raney nickel converts sulfur-containing intermediates into methoxycyclohexane derivatives.
  • Acidic hydrolysis (e.g., with 6N hydrochloric acid under reflux) liberates the free amino acid as a hydrochloride salt.
  • Diastereomeric mixtures can be separated by column chromatography using ethyl ether-hexane mixtures.
  • Diastereomeric intermediates are further hydrogenated using platinum or palladium catalysts to yield optically pure (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid.

Yield and Purification:

  • Overall yields for racemic trans isomers can reach up to 59% over three steps.
  • The cis isomer can be obtained in 16% yield over seven steps.
  • Purification involves chromatographic techniques and recrystallization.

Table 1: Key Reaction Steps and Yields in Diels–Alder Route

Step Reaction Condition Product Yield (%)
Diels–Alder cycloaddition Danishefsky’s diene, methyl 2-acetamidoacrylate, room temp Cycloadducts (endo-selective) -
Hydrogenolysis Raney nickel, H₂ Methoxycyclohexane derivative -
Acidic hydrolysis 6N HCl, reflux, 24 h Racemic amino acid hydrochloride 59 (trans), 16 (cis)
Diastereomer separation Column chromatography (ethyl ether/hexane) Pure diastereomers -
Catalytic hydrogenation Pt/C or Pd/C, ethyl acetate Optically active amino acid 85-93

Resolution of Racemic Mixtures

Resolution of racemic mixtures is achieved through the formation of diastereomeric derivatives by reaction with chiral acyl chlorides such as (S)-2-acetoxypropanoyl chloride in the presence of triethylamine. The resulting diastereomers are separable by chromatography and subsequently converted back to the free amino acids by hydrogenation and hydrolysis.

  • This method allows for the isolation of individual enantiomers with high enantiomeric excess.
  • The optical purity and absolute configuration are confirmed by analytical and spectral methods, including optical rotation and NMR.

Enzymatic and Biocatalytic Methods

Industrial-scale synthesis often leverages biocatalysts for enantioselective reductions:

  • Enzymatic reduction of 2-oxocyclohexane-1-carboxylic acid using chiral enzymes or whole-cell biocatalysts can produce (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid with high stereoselectivity.
  • These methods offer sustainable and efficient routes, minimizing hazardous reagents and harsh conditions.
  • Specific enzymes or microbial strains are selected based on their stereoselective capabilities.

Chemical Inversion and Hydrolysis Methods

Patent literature describes a two-step process for converting trans-1-amino-2-hydroxycyclohexane derivatives to the cis isomers via acid-catalyzed inversion and hydrolysis.

  • Strong acids such as methanesulfonic acid or triflic acid are used at temperatures between 80–120°C.
  • Reaction times range from 3 to 20 hours to ensure complete inversion.
  • The reaction mixture is basified (pH 11–13) and extracted with inert organic solvents like methylene chloride or n-butanol.
  • The cis-1-amino-2-hydroxycyclohexane-1-carboxylic acid is isolated as a crystalline solid with high enantiomeric purity.

Research Outcomes and Analytical Data

Stereochemical Confirmation

  • X-ray crystallography has been employed to unambiguously confirm the stereochemistry of intermediates and final products.
  • Optical rotation values and NMR spectral data correlate with the (1S,2S) configuration.

Yield Optimization

  • Multi-gram scale syntheses have been optimized to improve overall yields from 22% to nearly 60% for racemic trans isomers.
  • The cis isomer synthesis remains more challenging, with lower yields but high purity.

Purity and Enantiomeric Excess

  • Diastereomeric separation and chromatographic purification yield enantiomeric excesses exceeding 99%.
  • Hydrochloride salts of the amino acid are commonly isolated for stability and ease of handling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Diels–Alder cycloaddition route Danishefsky’s diene, Raney Ni, HCl hydrolysis High stereoselectivity, scalable 16–59 Requires multiple steps and purification
Resolution of racemates (S)-2-acetoxypropanoyl chloride, TEA, chromatography High optical purity Variable Enables isolation of pure enantiomers
Enzymatic reduction Chiral enzymes or whole-cell biocatalysts Eco-friendly, high enantioselectivity Not specified Industrially favorable
Acid-catalyzed inversion Methanesulfonic acid, triflic acid, base extraction Stereochemical inversion 66–73 Used to convert trans to cis isomers

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Chiral Auxiliary in Drug Synthesis
One of the most significant applications of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid is its role as a chiral auxiliary in the synthesis of pharmaceuticals. Chiral auxiliaries are crucial for the enantioselective synthesis of various compounds. For instance, it has been utilized in the synthesis of HIV-1 protease inhibitors, which are vital for anti-viral and anti-AIDS therapies . The compound's ability to facilitate asymmetric reactions enhances the efficiency and selectivity of drug development processes.

Antispastic Activity
Research has indicated that derivatives of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid exhibit antispastic activity without significant side effects. This characteristic makes it a candidate for developing new therapeutic agents aimed at treating spasticity-related disorders .

Organic Synthesis

Synthesis of Hydroxy Amino Acids
The compound serves as a precursor in synthesizing other hydroxy amino acids. For example, a study demonstrated the successful synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid through selective transformations involving Diels–Alder cycloaddition reactions . This highlights its versatility in organic synthesis and the development of complex molecules.

Chiral Building Block
Due to its chiral nature, (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid is an essential building block in creating other chiral compounds. Its structural features allow for modifications that lead to various derivatives with potential biological activities.

Material Science

Hydrogels and Drug Delivery Systems
The compound has been explored in the context of hydrogels for drug delivery systems. Hydrogels made from this amino acid can modulate drug release profiles effectively, making them suitable for controlled-release formulations . The ability to tailor these materials opens avenues for developing advanced therapeutic systems.

Case Study 1: Synthesis of HIV Protease Inhibitors

In the development of HIV protease inhibitors, (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid was employed as a chiral auxiliary. The process involved asymmetric synthesis techniques that resulted in high yields and selectivity for the desired enantiomeric forms necessary for therapeutic efficacy .

Case Study 2: Development of Antispastic Agents

Research on derivatives of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid revealed promising antispastic properties. These compounds were tested in preclinical models demonstrating reduced muscle spasticity with minimal side effects compared to existing treatments .

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Its unique stereochemistry allows it to fit into specific active sites, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparison

The target compound is distinguished from analogs by the presence of both amino and hydroxyl groups in a specific (1S,2S) configuration. Key comparisons include:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid -NH₂, -OH (1S,2S) C₇H₁₃NO₃ 159.18 Precursor for β-amino acids, drug synthesis
cis-2-Aminocyclohexanecarboxylic acid -NH₂, -COOH (1R,2S) C₇H₁₁NO₂ 157.17 Building block for peptidomimetics
trans-2-Amino-1-cyclohexanecarboxylic acid -NH₂, -COOH Trans-configuration C₇H₁₁NO₂ 143.18 High melting point (274–278°C)
(1S,2S)-2-Aminocyclohexanecarboxylic acid -NH₂, -COOH (1S,2S) C₇H₁₁NO₂ 157.17 Synthesis of enantiopure β-amino acids
(1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic acid -NH₂, -Ph, -COOH (1S,2S) C₁₃H₁₅NO₂ 217.26 Structural analog with aromatic substitution

Physicochemical Properties

  • Melting Points: The trans-2-Amino-1-cyclohexanecarboxylic acid exhibits a high melting point (274–278°C) due to its rigid trans configuration . The hydroxyl group in (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid likely enhances solubility in polar solvents compared to non-hydroxylated analogs .
  • Stereochemical Impact :

    • The (1S,2S) configuration in the target compound creates a distinct spatial arrangement, influencing its binding affinity in chiral environments compared to (1R,2S) or (1S,2R) diastereomers .

Biological Activity

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid, commonly referred to as L-hydroxyproline, is a chiral amino acid that plays significant roles in biological systems. This compound is notable for its unique structural properties and diverse biological activities, making it a subject of extensive research in various fields such as biochemistry, pharmacology, and molecular biology.

Chemical Structure and Properties

  • Chemical Formula : C7_7H13_{13}NO3_3
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 197247-91-9

The compound features a cyclohexane ring with an amino group and a hydroxyl group, contributing to its chiral nature and biological interactions.

1. Role in Protein Structure

L-hydroxyproline is a crucial component of collagen, the most abundant protein in mammals. It stabilizes the triple helix structure of collagen fibers through hydrogen bonding, which is essential for maintaining the structural integrity of connective tissues .

2. Metabolic Pathways

L-hydroxyproline can be metabolized into proline and subsequently into other metabolites involved in various metabolic pathways. This conversion is vital for maintaining amino acid homeostasis in organisms .

3. Enzymatic Activity

Research indicates that L-hydroxyproline can influence enzymatic activities. It has been shown to act as a substrate for specific enzymes involved in collagen biosynthesis and degradation . Additionally, it may affect the activity of matrix metalloproteinases (MMPs), which are critical for tissue remodeling.

Case Study 1: Collagen Stability

A study published in the Journal of Biological Chemistry demonstrated that the incorporation of L-hydroxyproline into collagen significantly enhances its thermal stability. The presence of this amino acid increased the melting temperature of collagen fibers, indicating its role in reinforcing structural stability under physiological conditions .

Case Study 2: Wound Healing

Another research article highlighted the role of L-hydroxyproline in wound healing processes. It was found that topical application of L-hydroxyproline accelerated wound closure in animal models by promoting collagen synthesis and angiogenesis .

Biological Activity Table

Biological Activity Description
Collagen Synthesis Essential for the formation and stabilization of collagen fibers
Wound Healing Enhances wound repair through increased collagen deposition
Antioxidant Properties Exhibits antioxidant activity, potentially reducing oxidative stress
Cell Signaling Involved in signaling pathways that regulate cellular functions

The biological activity of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid can be attributed to its ability to form hydrogen bonds due to its hydroxyl group and participate in ionic interactions via its amino group. These interactions enable it to modulate protein structures and influence enzymatic reactions within metabolic pathways.

Q & A

Q. Experimental Design :

For Hydrolytic Stability :

  • Incubate the compound in buffers (pH 1–12) at 25–60°C.
  • Monitor degradation via LC-MS or ¹H NMR to detect hydrolysis products (e.g., lactam formation from intramolecular cyclization).

Thermal Stability :

  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
    Note : The hydroxyl and amino groups increase susceptibility to oxidation; use inert atmospheres (N₂/Ar) during storage .

Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of derivatives like (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid?

Q. Key Approaches :

  • Chiral Pool Synthesis : Start with enantiopure cyclohexane precursors (e.g., (1S,2S)-2-aminocyclohexanol) to avoid racemization .
  • Dynamic Kinetic Resolution : Use bifunctional catalysts (e.g., Ru-based complexes) to invert configuration during synthesis .
  • Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize intermediates in chiral solvents to enhance ee .

Basic: What safety precautions are critical when handling (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid?

Q. Safety Protocol :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid aerosol inhalation (H335 risk) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What role does (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid play in the synthesis of bioactive molecules?

The compound serves as a chiral scaffold for:

  • β-Amino Acid Derivatives : Used in peptidomimetics (e.g., protease inhibitors) .
  • Hydroxylated Analogues : Diels-Alder adducts with furan yield dihydroxylated derivatives for anticancer or antimicrobial studies .
    Case Study : Derivatives of 2-aminocyclohexanecarboxylic acid show activity against E. coli and S. aureus .

Advanced: How can computational chemistry aid in predicting the biological activity of derivatives?

Q. Methodology :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirm -NH₂ (3300 cm⁻¹), -OH (3200–3500 cm⁻¹), and -COOH (1700 cm⁻¹) groups.
  • NMR : ¹³C NMR distinguishes quaternary carbons (C1) and DEPT-135 identifies CH₂ groups in the cyclohexane ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₁₃NO₃) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Q. Proposed Workflow :

Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri (Microtox) to estimate EC₅₀ values .

Biodegradation Studies : Apply OECD 301F (manometric respirometry) to assess mineralization in aqueous systems .

QSAR Environmental Models : Predict bioaccumulation potential using EPI Suite .

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